Phosphonic acid, specifically [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-, is a chemical compound characterized by its unique structure that includes a purine derivative. The molecular formula for this compound is , and it has a molecular weight of approximately 287.21 g/mol. This compound features a phosphonic acid functional group, which is known for its strong acidity and ability to form stable complexes with metal ions, making it of interest in various chemical and biological applications.
In the case of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid, it may also participate in reactions typical of purine derivatives, such as nucleophilic substitutions and cyclization reactions under specific conditions.
The biological activity of phosphonic acid derivatives often includes:
The specific biological activity of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid has not been extensively documented, but its structural similarity to known bioactive compounds suggests potential pharmacological effects.
The synthesis of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid can be approached through several methods:
These methods require careful optimization to achieve high yields and purity.
Phosphonic acids, including [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl], have several applications:
Studies on the interactions of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid with biological systems are essential for understanding its pharmacodynamics. Potential areas of focus include:
These studies are crucial for assessing the compound's safety and effectiveness in clinical applications.
Several compounds share structural similarities with [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid. Notable examples include:
Compound Name | CAS Number | Key Features |
---|---|---|
2-Amino-9-(2-hydroxyethoxy)methyl]-1H-purine | 106941-25-7 | Contains a hydroxymethyl group; potential antiviral activity. |
Adenylylmethylenediphosphonate disodium salt | 7414-56-4 | Known for its role in nucleotide metabolism; exhibits enzyme inhibition properties. |
((2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran) | 56-65-5 | A purine derivative with potential biological activity against viruses. |
The uniqueness of [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] phosphonic acid lies in its specific combination of functional groups that may confer distinct biological activities compared to similar compounds. Its design allows for potential interactions that could lead to novel therapeutic applications not fully explored yet.